molecular formula C24H25ClN4O3S B2933422 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 1105217-68-2

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B2933422
CAS No.: 1105217-68-2
M. Wt: 485
InChI Key: HRSASSNBDSUMJB-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol core substituted with a benzylamino-oxoethyl group at position 2 and a 2-(4-chlorophenoxy)-2-methylpropanamide moiety at position 3. The benzylamino substituent could contribute to hydrogen bonding interactions in biological targets. Although specific pharmacological data are unavailable in the provided evidence, structural analogs (e.g., compounds with thienopyrazol or pyrazol cores) suggest applications in anti-inflammatory or anticancer research .

Properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-chlorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3S/c1-24(2,32-18-10-8-17(25)9-11-18)23(31)27-22-19-14-33-15-20(19)28-29(22)13-21(30)26-12-16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSASSNBDSUMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C23H25N5O4S2
  • Molecular Weight : 499.6 g/mol
  • CAS Number : 1105217-74-0

The presence of the thieno[3,4-c]pyrazole moiety in its structure is significant as it is associated with various pharmacological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds similar to this compound exhibit a range of biological activities due to their ability to interact with specific biological targets. For example:

  • Anti-inflammatory Activity : Thienopyrazoles have been shown to selectively inhibit phosphodiesterase enzymes (e.g., PDE7), which are implicated in inflammatory diseases .
  • Antioxidant Properties : Studies have demonstrated that thienopyrazole derivatives can act as antioxidants, protecting cells from oxidative stress. This is particularly relevant in protecting erythrocytes from toxic substances such as 4-nonylphenol .

Biological Activities

The compound exhibits several biological activities that are summarized in the following table:

Biological Activity Description
Anti-inflammatory Inhibits inflammatory pathways via PDE inhibition.
Antioxidant Protects against oxidative damage in cell models.
Anticancer Potential activity against cancer cell lines through apoptosis induction.
Antimicrobial Exhibits activity against various bacterial strains.

Case Studies and Research Findings

  • Erythrocyte Protection Study :
    A study assessed the protective effects of thieno[3,4-c]pyrazole compounds on erythrocytes exposed to 4-nonylphenol in African catfish (Clarias gariepinus). The results showed significant reductions in altered erythrocyte morphology when treated with thienopyrazole derivatives compared to untreated controls. The percentage of altered erythrocytes was significantly lower in treated groups (12% vs. 40% in controls) indicating protective effects against oxidative stress .
    Treatment Group Altered Erythrocytes (%)
    Control40.3 ± 4.87
    Thienopyrazole12 ± 1.03
  • Anticancer Activity :
    In vitro studies have indicated that thienopyrazole derivatives can induce apoptosis in various cancer cell lines. A specific derivative demonstrated an EC50 value of approximately 5 μM against pancreatic β-cell lines under stress conditions, showcasing its potential for therapeutic applications in diabetes management .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Thieno[3,4-c]pyrazol Cores

The compound 3-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide (CAS: 396723-70-9) shares the thieno[3,4-c]pyrazol core but differs in substituents:

  • Position 2: 2-methylphenyl vs. benzylamino-oxoethyl in the target compound.
  • Position 3: Chloro-propanamide vs. 4-chlorophenoxy-propanamide. The benzylamino group in the target compound may improve solubility compared to the hydrophobic 2-methylphenyl group in 396723-70-9 .

Substituent Effects: Chlorophenoxy vs. Dimethylphenoxy

Compounds m, n, and o from Pharmacopeial Forum (2017) feature 2,6-dimethylphenoxy acetamido groups.

Heterocyclic Core Comparison

  • Thieno[3,4-c]pyrazol (target compound) vs. 1,3,4-oxadiazole (): The oxadiazole core in derivatives is smaller and more polar, likely reducing lipophilicity compared to the fused thiophene-pyrazole system .
  • Pyrazol-4-yl (CAS: 362000-59-7): The absence of a fused thiophene ring may limit π-stacking interactions in biological targets .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name/CAS Core Structure Position 2 Substituent Position 3 Substituent
Target Compound Thieno[3,4-c]pyrazol Benzylamino-oxoethyl 2-(4-Chlorophenoxy)-2-methylpropanamide
396723-70-9 Thieno[3,4-c]pyrazol 2-Methylphenyl 3-Chloro-propanamide
362000-59-7 Pyrazol N/A Sulfonyl-glycinamide
Derivatives 1,3,4-Oxadiazole (2-Amino-1,3-thiazol-4-yl)methyl Propanamide with arylthio groups

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